molecular formula C7H6BrFO2 B8462490 5-Bromo-3-fluoro-2-(hydroxymethyl)phenol

5-Bromo-3-fluoro-2-(hydroxymethyl)phenol

Cat. No.: B8462490
M. Wt: 221.02 g/mol
InChI Key: JCWYYUNTHVZSPF-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(hydroxymethyl)phenol is a halogenated phenolic compound characterized by a bromo substituent at position 5, a fluoro group at position 3, and a hydroxymethyl group at position 2 on the aromatic ring.

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

5-bromo-3-fluoro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,10-11H,3H2

InChI Key

JCWYYUNTHVZSPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CO)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 5-Bromo-3-fluoro-2-(hydroxymethyl)phenol with structurally related compounds, emphasizing substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (5), F (3), CH₂OH (2) C₇H₆BrFO₂ ~235.02 Potential NMDA receptor modulation, polymer crosslinking
5-Bromo-2-(hydroxymethyl)phenol Br (5), CH₂OH (2) C₇H₇BrO₂ 217.03 Intermediate in resin synthesis
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol Br (5), F (3), CH₂OH (2), OEt (2) C₉H₁₀BrFO₂ 261.08 Modified solubility via ethoxy group
4-Bromo-2-chloro-3-(hydroxymethyl)phenol Br (4), Cl (2), CH₂OH (3) C₇H₆BrClO₂ 237.48 Altered halogen positioning impacts reactivity
5-Bromo-2-chloro-4-fluorophenol Br (5), Cl (2), F (4) C₆H₃BrClFO 225.45 Lacks hydroxymethyl; simpler halogenation
Key Observations:
  • Hydroxymethyl vs. Halogen Trade-offs: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to purely halogenated analogs like 5-Bromo-2-chloro-4-fluorophenol, which may improve binding affinity in biological systems (e.g., NMDA receptors) .
  • Ethoxy Substitution: The ethoxy group in (5-Bromo-2-ethoxy-3-fluorophenyl)methanol increases lipophilicity, which could enhance blood-brain barrier penetration in drug design .
NMDA Receptor Antagonists

Hydroxymethyl-substituted phenols, such as derivative 66 in , exhibit high GluN2B subunit affinity (Ki = 101 nM) and selectivity by avoiding interactions with the phencyclidine (PCP) binding site. The hydroxymethyl group in this compound may similarly stabilize closed NMDA receptor conformations via hydrogen bonding, reducing neurotoxicity risks .

Polymer Resins

In phenol-formaldehyde (PF) resins, hydroxymethyl phenols act as reactive intermediates, forming covalent bonds with wood hydroxyl groups during impregnation. The bromo and fluoro substituents in the target compound could enhance flame retardancy and moisture resistance in polymer composites .

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